Metoprine

Vue d'ensemble

Description

La métoprine est un antagoniste du folate de type diaminopyrimidine, présentant une activité antinéoplasique potentielle. Elle inhibe la dihydrofolate réductase, entraînant une diminution du métabolisme cellulaire du folate et de la croissance cellulaire. De plus, elle inhibe l'histamine-N-méthyltransférase, ce qui conduit à une diminution du catabolisme de l'histamine . La métoprine est liposoluble et capable de traverser la barrière hémato-encéphalique .

Analyse Des Réactions Chimiques

La métoprine subit diverses réactions chimiques, notamment :

Réduction : Les réactions de réduction impliquant la métoprine sont moins fréquentes.

Substitution : La métoprine peut subir des réactions de substitution, en particulier impliquant les groupes amino sur le cycle pyrimidine.

Les réactifs couramment utilisés dans ces réactions comprennent les oxydants, les réducteurs et divers nucléophiles pour les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications de la recherche scientifique

La métoprine a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisée comme réactif dans diverses réactions chimiques et études impliquant le métabolisme du folate.

Biologie : Étudiée pour ses effets sur le métabolisme cellulaire et la régulation de l'histamine.

Industrie : Utilisée dans la recherche et le développement de nouveaux agents thérapeutiques ciblant le métabolisme du folate et la régulation de l'histamine.

Mécanisme d'action

La métoprine exerce ses effets en inhibant la dihydrofolate réductase, entraînant une diminution du métabolisme cellulaire du folate et de la croissance cellulaire. Elle inhibe également l'histamine-N-méthyltransférase, ce qui conduit à une diminution du catabolisme de l'histamine . Ces actions affectent diverses cibles moléculaires et voies, y compris les processus enzymatiques dépendants du folate et la régulation de l'histamine dans le cerveau.

Applications De Recherche Scientifique

Neurological Applications

1.1. Treatment of Methamphetamine-Induced Behavioral Aberrations

Research has shown that metoprine can modulate the effects of methamphetamine, a powerful stimulant. In studies involving mice, pretreatment with this compound significantly reduced the reinforcing effects of methamphetamine as measured by conditioned place preference tests. This suggests that this compound may alleviate the rewarding properties of methamphetamine and hyperlocomotion associated with its use .

1.2. Effects on Sleep and Wakefulness

This compound has been observed to influence sleep patterns, particularly in models of narcolepsy. It was found to increase wakefulness while decreasing non-rapid eye movement sleep through activation of the histamine H1 receptor. Notably, this compound demonstrated a strong therapeutic effect on cataplexy, outperforming other treatments such as pitolisant . These findings indicate its potential as a treatment for sleep disorders.

1.3. Behavioral Modifications in Epileptic Models

In a study involving rats with epilepsy, this compound administration resulted in increased locomotor activity and alterations in specific behaviors such as hyperlocomotion and stereotyped actions. The compound also suppressed spike-wave discharges characteristic of absence seizures, suggesting its role in modulating epileptic activity through histamine metabolism inhibition .

Endocrinological Applications

2.1. Diagnostic Use in Cushing's Syndrome

This compound is utilized as a diagnostic tool to assess hypothalamic-pituitary function by inhibiting cortisol synthesis. It leads to increased adrenocorticotropic hormone production due to reduced cortisol feedback inhibition, making it useful for evaluating adrenal function and diagnosing conditions like Cushing's syndrome .

2.2. Impact on Cortisol Levels

In clinical settings, this compound has been shown to effectively reduce cortisol secretion in patients with adrenal disorders. Studies indicate that it can decrease cortisol levels significantly, providing a therapeutic avenue for managing hypercortisolism .

Pharmacokinetics and Mechanism of Action

This compound operates by inhibiting the activity of histamine N-methyltransferase, leading to increased levels of histamine in the brain. This mechanism underlies its effects on behavior and physiological responses, including alterations in thirst and diuresis observed in animal studies .

Data Summary Table

Case Studies and Research Findings

Several studies have documented the effects of this compound across different experimental models:

- Methamphetamine Study : Mice pretreated with this compound showed reduced reinforcing effects from methamphetamine, suggesting potential therapeutic implications for addiction treatment .

- Sleep Study : this compound administration led to significant changes in sleep architecture in narcoleptic mice, indicating its effectiveness in managing sleep-related disorders .

- Cushing's Syndrome Study : A retrospective analysis demonstrated that this compound successfully decreased cortisol secretion in approximately 50% of patients diagnosed with Cushing's syndrome .

Mécanisme D'action

Metoprine exerts its effects by inhibiting dihydrofolate reductase, leading to decreased cellular folate metabolism and cell growth. It also inhibits histamine-N-methyltransferase, resulting in decreased histamine catabolism . These actions affect various molecular targets and pathways, including folate-dependent enzymatic processes and histamine regulation in the brain.

Comparaison Avec Des Composés Similaires

La métoprine est unique par rapport aux autres composés similaires en raison de son double effet inhibiteur sur la dihydrofolate réductase et l'histamine-N-méthyltransférase. Les composés similaires incluent :

Méthotrexate : Un autre inhibiteur de la dihydrofolate réductase utilisé en chimiothérapie.

Triméthoprime : Un inhibiteur de la dihydrofolate réductase utilisé comme antibiotique.

Pyriméthamine : Utilisée pour traiter les infections parasitaires en inhibant la dihydrofolate réductase.

La capacité de la métoprine à traverser la barrière hémato-encéphalique et son double effet inhibiteur la distinguent de ces autres composés .

Méthodes De Préparation

La préparation de la métoprine implique des voies de synthèse qui incluent généralement la réaction de la 3,4-dichloroaniline avec le cyanamide dans des conditions spécifiques pour former le produit souhaité. Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Les méthodes détaillées de production industrielle ne sont pas facilement disponibles dans le domaine public.

Activité Biologique

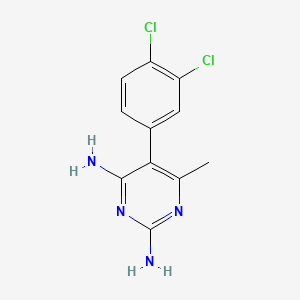

Metoprine, chemically known as 2,4-diamino-5-(3',4'-dichlorophenyl)-6-methylpyrimidine, is primarily recognized as a selective inhibitor of histamine N-methyltransferase (HMT). This compound has garnered attention due to its potential therapeutic applications, particularly in modulating neurological functions and behaviors associated with various conditions, including substance abuse and epilepsy.

This compound functions by inhibiting the enzyme HMT, which is responsible for the degradation of histamine in the brain. By preventing histamine breakdown, this compound enhances histaminergic neurotransmission. This mechanism has been linked to various biological effects, including alterations in locomotor activity and behavioral responses in animal models.

Behavioral Studies

- Locomotor Activity : In experimental studies involving rodents, this compound administration has consistently resulted in increased locomotor activity. For instance, a dose of 20 mg/kg administered intraperitoneally (i.p.) led to significant hyperlocomotion in both normal and epileptic rat models .

- Conditioned Place Preference (CPP) : this compound has been shown to influence reward pathways. In a study assessing its effects on methamphetamine (METH)-induced behaviors, pretreatment with this compound reduced METH-induced CPP scores, suggesting an attenuation of the reinforcing effects of METH . However, it also induced CPP when administered alone, indicating potential reinforcing properties .

- Epileptic Models : In WAG/Rij rats with mixed epilepsy, this compound not only increased locomotor activity but also suppressed spike-wave discharges characteristic of absence seizures. This suggests that this compound may have therapeutic potential in managing seizure disorders by enhancing histaminergic activity .

Renal Effects

This compound has been studied for its renal effects as well. In conscious Wistar rats, doses ranging from 10-20 mg/kg resulted in increased thirst and diuresis, indicating a role in renal function modulation . These findings highlight the compound's systemic effects beyond the central nervous system.

Data Table: Summary of Biological Effects of this compound

Case Study 1: Methamphetamine-Induced Behaviors

In a controlled study, mice were pretreated with this compound before being conditioned with METH. The results indicated that this compound significantly reduced the rewarding properties of METH while enhancing locomotion independently of anxiety or memory impairments . This positions this compound as a potential candidate for treating substance use disorders.

Case Study 2: Epilepsy Management

A study focusing on WAG/Rij rats demonstrated that this compound not only increased motor activity but also effectively reduced seizure-like activity as measured by electroencephalographic recordings. This dual action suggests that this compound may serve as a therapeutic agent for managing both behavioral activation and seizure control .

Propriétés

IUPAC Name |

5-(3,4-dichlorophenyl)-6-methylpyrimidine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N4/c1-5-9(10(14)17-11(15)16-5)6-2-3-7(12)8(13)4-6/h2-4H,1H3,(H4,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJHOPSWBGJHQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)N)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0057831 | |

| Record name | Methodichlorophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7761-45-7 | |

| Record name | Metoprine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7761-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoprine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007761457 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoprine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04655 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METOPRINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19494 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | METOPRINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methodichlorophen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METOPRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L9RKX796Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of metoprine?

A1: this compound is a potent inhibitor of dihydrofolate reductase (DHFR). [, , , , , , , ] It binds to DHFR, preventing the conversion of dihydrofolate to tetrahydrofolate, a crucial cofactor for nucleotide biosynthesis.

Q2: How does this compound's lipophilicity affect its mechanism of action compared to methotrexate?

A2: Unlike methotrexate, which relies on a carrier-mediated transport system for cellular entry, this compound can passively diffuse across cell membranes due to its lipophilic nature. [, , , , , ] This characteristic makes this compound effective against certain methotrexate-resistant cells with impaired drug uptake. [, , , , ]

Q3: What are the downstream consequences of this compound-mediated DHFR inhibition?

A3: Inhibition of DHFR by this compound disrupts the folate cycle, leading to depletion of tetrahydrofolate. This depletion inhibits the synthesis of purines and thymidylate, essential building blocks for DNA and RNA, ultimately suppressing cell growth and proliferation. [, , , , , ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C14H15Cl2N5 and a molecular weight of 324.21 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research papers do not explicitly detail spectroscopic data for this compound, standard characterization techniques like NMR, IR, and mass spectrometry are typically employed for structural elucidation of such compounds.

Q6: Does this compound possess any catalytic properties?

A6: this compound acts as an enzyme inhibitor rather than a catalyst. It binds to DHFR, hindering its catalytic activity in the folate cycle.

Q7: How do structural modifications of this compound affect its activity?

A7: One study explores the SAR of this compound analogues with different substituents and heterocyclic systems. [] While some modifications enhanced potency against specific DHFR enzymes, none achieved selectivity for the target enzymes over the mammalian enzyme. Further research is needed to identify modifications that improve selectivity and therapeutic potential.

Q8: Are there specific SHE regulations regarding the handling and disposal of this compound?

A8: The provided research does not specifically address SHE regulations for this compound. As a potent pharmaceutical compound, handling and disposal should adhere to standard laboratory safety protocols and regulations governing hazardous materials.

Q9: What is the pharmacokinetic profile of this compound?

A9: this compound exhibits a long plasma half-life in various species, including humans. [, ] Studies have shown that this compound can achieve high concentrations in various tissues, including the brain, indicating its ability to cross the blood-brain barrier. [, ]

Q10: How does the route of administration affect this compound's pharmacokinetics?

A10: Studies in mice have demonstrated that this compound is rapidly absorbed after both oral and intraperitoneal administration, with high oral bioavailability. []

Q11: Has this compound's metabolism been studied?

A11: Studies have identified metabolites of this compound, including dihydrofolate reductase inhibitors. [] Further research is needed to fully characterize its metabolic pathways and potential for drug-drug interactions.

Q12: What in vitro models have been used to study this compound's activity?

A12: Various studies have utilized human and murine cancer cell lines, including leukemia, lymphoma, osteosarcoma, hepatoma, and glioma cells, to investigate the in vitro activity of this compound. [, , , , , , , , , , , ]

Q13: What in vivo models have been used to evaluate this compound's efficacy?

A13: this compound's efficacy has been evaluated in murine tumor models, including the avian sarcoma virus rat glioma model and other murine models of malignancy. []

Q14: Have any clinical trials been conducted with this compound?

A14: Yes, Phase I and Phase II clinical trials have been conducted with this compound in patients with advanced cancers, including colorectal carcinoma, non-small-cell lung carcinoma, and other tumor types. [, , ]

Q15: What are the mechanisms of resistance to this compound?

A15: Resistance to this compound can arise through various mechanisms, including increased expression of dihydrofolate reductase, decreased drug uptake, or alterations in folate metabolism. [, , , ]

Q16: Does cross-resistance exist between this compound and other antifolates?

A16: Yes, cross-resistance has been observed between this compound and other antifolates, such as methotrexate, trimetrexate, and piritrexim (BW 301U), particularly in cells with impaired drug uptake or elevated DHFR levels. [, , , , ]

Q17: What are the known toxicities associated with this compound?

A17: While a comprehensive safety profile is not detailed in the provided research, clinical trials have reported thrombocytopenia, leukopenia, nausea, vomiting, and central nervous system toxicity as potential adverse effects of this compound. [, , , ]

Q18: What analytical methods have been used to quantify this compound?

A18: Studies have employed various analytical techniques for quantifying this compound, including dihydrofolate reductase inhibition assays, high-performance liquid chromatography (HPLC), and gas chromatography-mass spectrometry (GC-MS). [, , , , ]

Q19: What is the environmental impact of this compound?

A19: The provided research does not contain information on the environmental impact or degradation of this compound. Further research is needed to assess its potential ecotoxicological effects and develop strategies for responsible disposal and mitigation.

Q20: Have the analytical methods used to quantify this compound been validated?

A20: While the research papers do not provide explicit validation data for all analytical methods, they often mention using established techniques like HPLC and GC-MS, which are routinely validated for accuracy, precision, and specificity.

Q21: Does this compound induce or inhibit drug-metabolizing enzymes?

A21: The research does not explicitly address this compound's potential to induce or inhibit drug-metabolizing enzymes. Further research is necessary to investigate these interactions and their potential implications for drug metabolism and clearance.

Q22: What is known about the biocompatibility and biodegradability of this compound?

A22: The provided research primarily focuses on this compound's pharmacodynamic and pharmacokinetic properties, with limited information on its biocompatibility and biodegradability. Further research is needed to assess its long-term effects on biological systems and its degradation pathways in the environment.

Q23: What are some alternative compounds or therapies to this compound?

A23: Other antifolates like methotrexate, trimetrexate, and piritrexim (BW 301U) represent potential alternatives to this compound. [, , , , ] The choice of treatment depends on factors like the specific cancer type, resistance mechanisms, and patient-specific factors.

Q24: Are there any specific guidelines for recycling or disposal of this compound?

A24: The provided research does not offer specific guidelines for recycling or disposal of this compound. As a pharmaceutical compound, its handling and disposal should adhere to regulations for hazardous materials and pharmaceutical waste management.

Q25: What research tools and resources are available for studying this compound?

A25: Researchers can utilize various resources for studying this compound, including established cell lines, in vivo tumor models, and analytical techniques like HPLC and GC-MS. [, , , , , , ]

Q26: What are some key milestones in the research and development of this compound?

A26: Key milestones include the discovery of this compound as a potent DHFR inhibitor, characterization of its lipophilic properties and mechanism of action, preclinical evaluation in various cancer models, and the completion of Phase I and Phase II clinical trials. [, , , , , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.